molecular formula C13H22N2O B6090202 N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE

N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE

Cat. No.: B6090202
M. Wt: 222.33 g/mol
InChI Key: CXZDIEKLBIJJOU-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a pyrrole ring substituted with isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE typically involves the reaction of 1H-pyrrole-2-carboxylic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the isobutyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine: Known for its applications in drug delivery and catalysis.

    Tris(2-aminoethyl)amine: Used as a crosslinking agent in the synthesis of polyimine networks and a tripodal ligand in coordination chemistry.

Uniqueness

N1-BIS(2-METHYLPROPYL)-1H-PYRROLE-2-CARBOXAMIDE is unique due to its specific structure, which allows it to form stable complexes with various molecules. This property makes it particularly useful in drug delivery systems and the development of new materials.

Properties

IUPAC Name

N,1-bis(2-methylpropyl)pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10(2)8-14-13(16)12-6-5-7-15(12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZDIEKLBIJJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CN1CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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